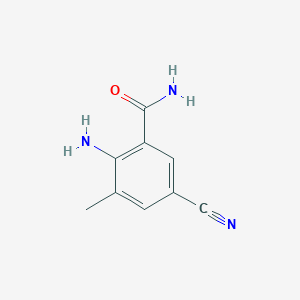

2-Amino-5-cyano-3-methylbenzamide

Description

Contextualization within Benzamide (B126) and Cyano-Amino Aromatic Chemistry

Benzamides are a class of compounds containing a benzene (B151609) ring attached to an amide functional group. ncert.nic.in This structural motif is a cornerstone in organic and medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The synthesis of benzamides can be achieved through various methods, including the acylation of aromatic amines, the reaction of carboxylic acids with amines, and palladium-catalyzed aminocarbonylation processes. ncert.nic.inorganic-chemistry.org The amide bond itself is a stable, planar structure that can participate in hydrogen bonding, a critical feature for molecular recognition in biological systems.

Aromatic amino compounds are derivatives of aromatic hydrocarbons where a hydrogen atom is replaced by an amino (-NH₂) group. iloencyclopaedia.org The amino group is strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. Simultaneously, the cyano group (-C≡N) is a strong electron-withdrawing group. The presence of both an electron-donating amino group and an electron-withdrawing cyano group on the same aromatic ring creates a "push-pull" electronic effect. This electronic arrangement significantly influences the molecule's reactivity, making specific positions on the ring susceptible to further chemical modification. The cyano group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-amino-5-cyano-3-methylbenzamide |

InChI |

InChI=1S/C9H9N3O/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H2,12,13) |

InChI Key |

IDTPZHAYLYZIDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Cyano 3 Methylbenzamide

Strategies for Benzamide (B126) Scaffold Construction

The formation of the benzamide core of 2-amino-5-cyano-3-methylbenzamide is a critical step in its synthesis, with aminolysis reactions and one-pot approaches representing key strategies.

Aminolysis Reactions with Methylamine (B109427) and Related Amines

A prevalent method for constructing the benzamide scaffold involves the aminolysis of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine. google.comgoogle.com This nucleophilic substitution reaction, where the amino group of methylamine attacks the carbonyl carbon of the ester, effectively replaces the alkoxy group to form the corresponding N-methylbenzamide. ncert.nic.in The reaction can be conducted with or without a basic catalyst, with bases such as sodium methoxide (B1231860), sodium amide, sodium hydride, and others being used to enhance the reaction rate. google.comgoogle.com

The process has been shown to be effective for various esters, including methyl, ethyl, pentyl, hexyl, and 2-ethylhexyl esters. google.com For instance, reacting ethyl 2-amino-5-cyano-3-methylbenzoate with methylamine in methanol (B129727), with the addition of sodium methoxide, results in the formation of 2-amino-5-cyano-N,3-dimethylbenzamide as a solid precipitate. google.com This method is valued for its high yields, often ranging from 82% to 90%, and high purity levels of the final product, typically between 93% and 95% as determined by HPLC. google.com

| Reactant | Reagents | Conditions | Product | Yield | Purity |

| Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, Sodium methoxide, Methanol | Room temperature, overnight | 2-Amino-5-cyano-N,3-dimethylbenzamide | 80.3% of theoretical value | 94.9% (LC) |

| 2-Amino-5-cyano-3-methylbenzoic acid 2-ethylhexyl ester | Methylamine, Sodium methoxide, Methanol | Room temperature, 18 hours | 2-Amino-5-cyano-N,3-dimethylbenzamide | 91.4% of theoretical value | 73.1% (LC area) |

Table 1: Examples of Aminolysis Reactions for the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide. google.com

Introduction and Transformation of the Cyano Moiety

The introduction of the cyano (-CN) group onto the benzene (B151609) ring is a pivotal transformation in the synthesis of this compound. This is typically achieved through the cyanation of a halogenated precursor.

Cyanation via Halogenated Precursors

The conversion of a halogenated precursor, often a bromo-substituted compound, into the desired cyano derivative is a common and effective strategy. google.com This transformation can be mediated by various transition metal catalysts, with palladium and copper being the most prominent.

Palladium-catalyzed cyanation reactions have become a powerful tool in organic synthesis for the formation of aryl nitriles. organic-chemistry.orgnih.govresearchgate.net These methods are known for their efficiency and broad substrate scope, allowing for the cyanation of a wide range of aryl halides, including those with electron-donating and electron-withdrawing groups. organic-chemistry.orgarkat-usa.org The use of palladium catalysts, often in combination with ligands like phosphines, facilitates the coupling of a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), with the aryl halide. organic-chemistry.orgresearchgate.net

Recent advancements have led to the development of mild and efficient palladium-catalyzed cyanation protocols that can be performed at low temperatures and in aqueous media, enhancing the safety and practicality of the process. organic-chemistry.org These methods have been successfully applied to the synthesis of complex molecules, demonstrating their robustness and pharmaceutical relevance. organic-chemistry.org While direct application to 2-amino-5-bromo-3-methylbenzamide (B8674618) is not explicitly detailed in the provided context, the general principles of palladium-catalyzed cyanation of aryl bromides are well-established and represent a viable synthetic route. organic-chemistry.orgnih.gov

| Catalyst System | Cyanide Source | Conditions | Substrate Scope |

| Palladium precatalyst with phosphine (B1218219) ligand | Zinc Cyanide (Zn(CN)₂) | Room temperature to 40°C, aqueous media | Broad, including electron-rich and electron-poor aryl bromides |

| Pd₂(dba)₃ / dppf | Zinc Cyanide (Zn(CN)₂) | Not specified | Electron-deficient and electron-rich aryl chlorides |

| Pd(OAc)₂ / 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zinc Cyanide (Zn(CN)₂) | 110°C, DMF | Aryl chlorides and bromides, heteroaryl chlorides |

Table 2: Overview of Palladium-Catalyzed Cyanation Systems. organic-chemistry.orgresearchgate.netarkat-usa.org

A well-established and industrially relevant method for the synthesis of this compound precursors involves the use of copper(I) cyanide. google.com In this process, a 2-amino-5-bromo-N,3-dimethylbenzamide or a related bromo-substituted precursor is reacted with copper(I) cyanide to replace the bromine atom with a cyano group. google.com

One specific example involves heating a mixture of 2-amino-5-bromo-N,3-dimethylbenzamide, powdered sodium cyanide, copper(I) iodide, and N,N'-dimethylethylenediamine in 1,3,5-trimethylbenzene. The reaction proceeds at elevated temperatures, typically between 138°C and 155°C, to yield the desired 2-amino-5-cyano-N,3-dimethylbenzamide. Another approach describes the cyanation of 2-amino-5-bromo-3-methyl-toluate with copper(I) cyanide in N-methylpyrrolidone (NMP) at 170°C. google.com The resulting 2-amino-5-cyano-3-methyl-toluate can then be converted to the final benzamide product through aminolysis. google.com

This copper-mediated cyanation represents a practical and effective method for introducing the cyano functionality in the synthesis of this compound. nih.gov

| Reactant | Reagents | Conditions | Product |

| 2-Amino-5-bromo-N,3-dimethylbenzamide | Sodium cyanide, Copper(I) iodide, N,N'-dimethylethylenediamine, 1,3,5-trimethylbenzene | 138-140°C for 3h, then reflux at ~155°C | 2-Amino-5-cyano-N,3-dimethylbenzamide |

| 2-Amino-5-bromo-3-methyl-toluate | Copper(I) cyanide, N-methylpyrrolidone (NMP) | 170°C for 4h | 2-Amino-5-cyano-3-methyl-toluate |

Table 3: Examples of Copper(I) Cyanide-Mediated Cyanation Reactions. google.com

Precursors with Pre-existing Cyano Functionality

Specifically, 2-amino-5-bromo-3-methylbenzoic acid esters can be reacted with copper(I) cyanide (CuCN) in a process known as cyanation. google.comgoogle.com This reaction effectively replaces the bromine atom with a cyano group, yielding a 2-amino-5-cyano-3-methylbenzoic acid ester. google.comgoogle.com This intermediate is then further reacted to produce the final product. The use of N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) as a solvent is common in this cyanation step. google.com

Another approach involves starting with 2-amino-5-bromo-N,3-dimethylbenzamide. This compound can be reacted with sodium cyanide (NaCN) in the presence of a copper(I) iodide catalyst and N,N'-dimethylethylenediamine in a solvent like 1,3,5-trimethylbenzene to yield this compound.

Introduction and Modification of Amino and Methyl Groups on the Benzene Ring

Halogenation, particularly bromination, is a critical precursor step in several synthetic routes to this compound. google.comgoogle.com The introduction of a bromine atom at the 5-position of a 2-amino-3-methyl-substituted benzene ring provides a reactive site for the subsequent introduction of the cyano group.

A straightforward method for this bromination involves reacting a 2-amino-3-methylbenzoic acid ester with a mixture of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). google.comgoogle.com This method is considered relatively simple and efficient for producing the required 2-amino-5-bromo-3-methylbenzoic acid ester intermediate. google.comgoogle.com

Similarly, 2-amino-N,3-dimethylbenzamide can be halogenated using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) through an electrophilic aromatic substitution to yield the corresponding 2-amino-5-halo-N,3-dimethylbenzamide. sioc-journal.cnsioc-journal.cn

Electrophilic aromatic substitution is a fundamental strategy for introducing various functional groups onto the benzene ring. In the context of synthesizing this compound, this strategy is employed to introduce the halogen atom, which is a precursor to the cyano group. sioc-journal.cnsioc-journal.cn

The amino group (-NH₂) already present on the ring is a strong activating group and an ortho-, para-director. ncert.nic.in This directing effect facilitates the substitution at the para-position (position 5) relative to the amino group. The methyl group (-CH₃) is also an ortho-, para-director, further reinforcing the substitution at the desired position.

To control the reactivity of the highly activating amino group and prevent unwanted side reactions, it can be protected via acetylation with acetic anhydride. ncert.nic.in After the desired substitution, the protecting group can be removed by hydrolysis to regenerate the amino group. ncert.nic.in

Catalysis and Optimization of Reaction Conditions

The final step in one of the primary synthesis routes for this compound is the aminolysis of a 2-amino-5-cyano-3-methylbenzoic acid ester with methylamine. google.comgoogle.com This reaction can be performed with or without the catalytic addition of a base. google.comgoogle.com

The use of a base can significantly influence the reaction rate and yield. Various bases have been shown to be effective, including sodium methoxide, sodium amide, sodium hydride, sodium hydroxide, sodium cyanide, potassium cyanide, potassium carbonate, sodium carbonate, cesium carbonate, and triethylamine. google.comgoogle.com The base facilitates the reaction by deprotonating the methylamine, increasing its nucleophilicity, or by interacting with the ester to make it more susceptible to nucleophilic attack.

For instance, the reaction of ethyl 2-amino-5-cyano-3-methylbenzoate with methylamine in methanol can be catalyzed by sodium methoxide, leading to high yields of the desired product. google.com

The choice of solvent plays a crucial role in the synthesis of this compound, affecting both the reaction yield and the purity of the final product. Different steps in the synthesis may require different solvent systems for optimal performance.

In the cyanation of brominated precursors, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are often used. google.com For the aminolysis step, alcohols such as methanol or ethanol (B145695) are common choices. google.com The reaction of 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine has been shown to be effective in solvents like acetonitrile (B52724), methanol, ethanol, isopropanol, and butyronitrile. google.com

The solubility of reactants, intermediates, and the final product in the chosen solvent system is a critical factor. In some cases, the product precipitates out of the reaction mixture upon completion, which simplifies the purification process. For example, when the aminolysis is carried out in suitable solvents, 2-amino-5-cyano-N,3-dimethylbenzamide can precipitate and be collected by filtration in high yield and purity. google.com

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 2-Amino-5-bromo-3-methylbenzoic acid ester | Precursor for cyanation |

| Copper(I) cyanide (CuCN) | Cyanating agent |

| 2-Amino-5-cyano-3-methylbenzoic acid ester | Intermediate |

| Methylamine (CH₃NH₂) | Reagent for aminolysis |

| Sodium methoxide (NaOCH₃) | Base catalyst for aminolysis |

| Hydrogen bromide (HBr) / Hydrogen peroxide (H₂O₂) | Brominating agents |

| N-Chlorosuccinimide (NCS) | Halogenating agent |

| N-Bromosuccinimide (NBS) | Halogenating agent |

| N-Iodosuccinimide (NIS) | Halogenating agent |

Table 2: Solvents Utilized in Different Synthetic Steps

| Synthetic Step | Solvent(s) |

| Cyanation | N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP) |

| Aminolysis | Methanol, Ethanol, Acetonitrile, Isopropanol, Butyronitrile |

Green Chemistry Principles in Synthetic Design

Another key aspect of green design involves the careful selection of reagents and solvents. For instance, in the synthesis of precursors, traditional brominating agents can be replaced with a mixture of hydrogen bromide and hydrogen peroxide, which is considered a more environmentally benign option. google.comgoogle.com Furthermore, there is a conscious move away from high-boiling, water-soluble solvents like N,N-dimethylformamide (DMF), which are difficult to recycle. googleapis.com The preference is for less costly and more easily purified reagents, such as alkali metal cyanides, in cyanation reactions, which can also simplify the final product's purification. googleapis.com

Modern synthetic routes also emphasize the use of catalysis to enhance efficiency. The preparation of related 2-amino-5-cyanobenzoic acid derivatives has been improved through methods that use specific copper(I) salt reagents in cyanation reactions, demonstrating the ongoing search for more efficient and sustainable processes. googleapis.com

Table 1: Application of Green Chemistry Principles in Synthesis

| Principle | Application in Synthesis | Benefit | Source |

|---|---|---|---|

| Waste Prevention | Development of one-pot synthesis for related compounds. | Reduces solvent usage and waste from intermediate isolation steps. | sioc-journal.cn |

| Safer Solvents & Auxiliaries | Avoidance of difficult-to-recycle solvents like DMF. | Reduces environmental impact and simplifies purification. | googleapis.com |

| Design for Energy Efficiency | Use of milder reaction conditions in one-pot syntheses. | Lowers energy consumption and costs. | sioc-journal.cn |

| Use of Renewable Feedstocks | Use of hydrogen bromide/hydrogen peroxide for bromination. | Offers a more environmentally friendly alternative to other brominating agents. | google.comgoogle.com |

| Catalysis | Utilization of copper(I) salts in cyanation. | Increases reaction efficiency and selectivity. | googleapis.com |

Purification and Isolation Techniques

The isolation and purification of this compound are critical steps to ensure the final product meets the required quality standards. The primary methods employed are recrystallization, followed by filtration and drying.

Recrystallization Strategies

Recrystallization is a standard technique for purifying solid compounds. For derivatives of 2-amino-5-cyanobenzoic acid, including this compound, several organic solvents have been identified as effective for this purpose. The choice of solvent is crucial and depends on the solubility of the compound at different temperatures.

Table 2: Recommended Solvents for Recrystallization

| Solvent | Efficacy | Source |

|---|---|---|

| Ethanol | Suitable for purifying the solid product. | googleapis.com |

| Methanol | Suitable for purifying the solid product. | googleapis.com |

The process generally involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing the solution to cool, which causes the purified compound to crystallize while impurities remain dissolved.

Filtration and Drying Processes

Once the synthesis is complete, the product often precipitates from the reaction mixture as a suspension. google.com The solid is then isolated through filtration. google.comgoogle.com The process typically involves cooling the mixture to maximize precipitation before filtering. google.com

After filtration, the collected solid, known as the filter cake, is washed to remove residual impurities. A common procedure involves washing with a mixture of solvents, such as a 1:1 methanol and water solution, followed by a wash with pure water. google.com

The final step is the drying of the purified solid. To ensure the complete removal of residual solvents without degrading the compound, drying is often performed under controlled conditions. A common method is to dry the material in a vacuum drying cabinet at a moderately elevated temperature, for example, 50°C. google.com

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Cyano 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For 2-Amino-5-cyano-3-methylbenzamide, ¹H NMR data has been reported in different deuterated solvents, which can slightly influence the chemical shifts of the protons due to solvent-solute interactions.

In deuterated acetonitrile (B52724) (CD₃CN), the spectrum shows distinct signals corresponding to the different protons in the molecule. google.com The aromatic protons appear as a doublet at δ 7.65 ppm and a singlet at δ 7.38 ppm. A broad singlet at δ 6.91 ppm is also observed. The two protons of the primary amine (NH₂) group appear as a broad singlet at δ 6.52 ppm. The methyl group attached to the amide nitrogen gives a doublet at δ 2.82 ppm, while the methyl group on the benzene (B151609) ring appears as a singlet at δ 2.12 ppm. google.com

When the spectrum is recorded in deuterated dimethyl sulfoxide (B87167) (d⁶-DMSO), shifts in the proton signals are observed. The aromatic protons are found at δ 7.64 ppm (doublet) and δ 7.19 ppm (doublet). The three protons corresponding to the aromatic ring and the amino group appear as a multiplet at δ 6.50 ppm. The methyl group of the amide is observed as a singlet at δ 3.79 ppm, and the ring-substituted methyl group is a singlet at δ 2.12 ppm. google.comgoogle.com

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ) in CD₃CN (ppm) google.com | Chemical Shift (δ) in d⁶-DMSO (ppm) google.comgoogle.com |

|---|---|---|

| Aromatic-H | 7.65 (d), 7.38 (s) | 7.64 (dd), 7.19 (d) |

| Amine (-NH₂) + Aromatic-H | 6.91 (br s), 6.52 (br s) | 6.50 (pq) |

| Amide N-Methyl (-NHCH₃) | 2.82 (d) | 3.79 (s) |

| Ring Methyl (-CH₃) | 2.12 (s) | 2.12 (s) |

(s: singlet, d: doublet, dd: doublet of doublets, pq: multiplet, br s: broad singlet)

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. As of the latest review of available scientific literature and patent databases, specific experimental ¹³C NMR data for this compound has not been reported.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict the NMR chemical shifts of molecules. These theoretical calculations can be compared with experimental data to aid in structural assignment. A review of the current literature indicates that no GIAO NMR calculations have been published for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and FT-Raman techniques, provides information on the functional groups and molecular vibrations present in a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups. Detailed experimental FT-IR spectral data, including specific absorption frequencies and their corresponding vibrational mode assignments for this compound, are not available in the current scientific literature.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is also used to probe the vibrational modes of a molecule. There are currently no published FT-Raman spectroscopic data available for this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions and chromophoric nature of this compound can be probed using Ultraviolet-Visible (UV-Vis) spectroscopy. While specific experimental UV-Vis absorption data for this exact compound is not widely available in the current literature, the expected spectral characteristics can be inferred from its constituent functional groups. The molecule incorporates an aminobenzonitrile system and a benzamide (B126) functionality, both of which contribute to its UV absorption profile.

The presence of the amino group (-NH2) and the cyano group (-C≡N) on the benzene ring, in conjunction with the methylbenzamide moiety, creates a conjugated system that is expected to exhibit distinct absorption bands. Typically, substituted benzamides show complex spectra in the UV region. For comparison, studies on similar molecules, such as 2-aminobenzimidazole (B67599), have shown absorption maxima in solvents like ethanol (B145695) and water, with values recorded at 283 nm, 243 nm, and 212 nm in ethanol. researchgate.net These absorptions are attributed to π-π* and n-π* electronic transitions within the aromatic ring and associated substituents.

A theoretical analysis using Time-Dependent Density Functional Theory (TD-DFT) could provide calculated absorption maxima, which often show good correlation with experimental data. For instance, theoretical calculations for 2-aminobenzimidazole predicted absorption maxima at 279 nm, 256 nm, and 235 nm in the gas phase. researchgate.net A similar computational approach for this compound would be invaluable in predicting its UV-Vis spectrum and understanding its electronic properties.

Table 1: Predicted UV-Vis Spectral Data for Structurally Related Compounds

| Compound | Solvent | Experimental λmax (nm) | Theoretical λmax (nm) |

|---|---|---|---|

| 2-Aminobenzimidazole | Ethanol | 283, 243, 212 | 259, 247, 239 |

Note: Data for 2-aminobenzimidazole is provided for contextual comparison. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C10H11N3O), the exact mass can be calculated and experimentally verified. The computed monoisotopic mass of this compound is 189.090211983 Da. nih.gov

High-resolution mass spectrometry (HRMS) would be the preferred method to confirm the elemental composition, providing a measured mass that is consistent with the calculated value to within a few parts per million. Common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, key fragmentations would be expected to arise from the cleavage of the amide bond, loss of the methyl group, or other characteristic bond ruptures. Analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule. For a related compound, 2-amino-5-cyano-3-methylbenzoic acid, predicted collision cross-section values for various adducts have been calculated, indicating the types of ions that might be observed in an MS experiment. bldpharm.com

Table 2: Computed Mass Spectrometric Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O |

| Monoisotopic Mass | 189.090211983 Da nih.gov |

Single Crystal X-ray Diffraction (XRD) for Related Structures

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD). While a crystal structure for this compound itself is not reported in the reviewed literature, the analysis of structurally similar benzamides provides significant insight into the likely packing motifs and intermolecular interactions.

Furthermore, research into the crystal structures of benzamide and its fluorinated derivatives highlights the prevalence of hydrogen-bonded tapes, which form robust supramolecular assemblies. nih.gov These tapes, often involving N-H···O hydrogen bonds between amide groups, are a recurring motif in the crystal engineering of benzamides. It is highly probable that this compound would also exhibit such hydrogen bonding patterns, involving both the amino and amide groups, as well as potential interactions with the cyano group. The crystal structure of 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide, for example, crystallizes in the monoclinic space group P2(1) and exhibits both inter- and intramolecular hydrogen bonding. bldpharm.com

Table 3: Crystallographic Data for a Related Substituted Benzamide

| Compound | 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide bldpharm.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1) |

Correlative Spectroscopic and Diffraction Approaches

The integration of spectroscopic techniques with diffraction methods offers a more comprehensive understanding of a compound's structure and properties. This correlative approach allows for the connection of solution-state or bulk sample information from spectroscopy with the precise solid-state atomic arrangement from diffraction.

For instance, after determining the solid-state structure of a benzamide derivative by XRD, computational methods can be used to predict its spectroscopic properties (IR, Raman, NMR, UV-Vis). These theoretical spectra can then be compared with experimental data to validate both the crystal structure and the spectroscopic assignments.

A more advanced correlative technique is spectroscopic Single-Molecule Localization Microscopy (sSMLM). This method combines super-resolution optical microscopy with single-molecule spectroscopy, enabling the correlation of spatial information at the nanoscale with the spectral properties of individual molecules. chemsrc.com For a compound like this compound, sSMLM could potentially be used to probe local environmental effects on its fluorescence emission spectrum within a larger assembly or biological system, linking its structural location to its photophysical behavior. This synergy between spectroscopy and high-resolution imaging provides insights that are not attainable by either technique alone.

Theoretical and Computational Chemistry Investigations of 2 Amino 5 Cyano 3 Methylbenzamide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no specific DFT studies for 2-Amino-5-cyano-3-methylbenzamide have been published. Consequently, the following analyses, which are standard components of a computational investigation, are not available for this compound.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational chemistry involves optimizing the molecule's geometry to find its most stable, lowest-energy three-dimensional structure. This process would yield precise bond lengths, bond angles, and dihedral angles. An electronic structure analysis would further reveal the distribution of electrons within the molecule, identifying areas of high or low electron density, which are crucial for predicting reactivity. No such geometric or electronic data has been reported for this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Stability

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. bldpharm.com The specific energy values for the HOMO, LUMO, and the resultant energy gap for this compound are currently not available in the literature.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which helps in understanding hyperconjugative effects and the nature of intermolecular forces, such as hydrogen bonding. iucr.org The cyano group (C≡N), for instance, is known to participate in various intermolecular interactions. A specific NBO analysis for this compound would quantify these interactions, but no such study has been published.

Potential Energy Surface (PES) Mapping and Conformational Analysis

Molecules with rotatable bonds, like the amino and benzamide (B126) groups in the target compound, can exist in various spatial arrangements or conformations. A Potential Energy Surface (PES) map explores the energy of these different conformations, identifying the most stable arrangements and the energy barriers between them. This analysis is vital for understanding the molecule's flexibility and preferred shapes, which can influence its biological activity and physical properties. This information is not available for this compound.

Aromaticity Indices (e.g., HOMA Analysis)

Aromaticity is a key concept in chemistry, and indices like the Harmonic Oscillator Model of Aromaticity (HOMA) provide a quantitative measure of it based on the molecule's geometry. A HOMA analysis would confirm the aromatic character of the benzene (B151609) ring in this compound and assess how the various substituents (amino, cyano, methyl, and benzamide groups) influence it. No HOMA values have been calculated or reported for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a compound like this compound, an MD simulation could provide insights into its behavior in different environments (e.g., in a solvent), its dynamic conformational changes, and its interactions with other molecules. This powerful technique remains to be applied to this specific compound, as no MD simulation studies have been published.

Molecular Docking Studies

No specific molecular docking studies for this compound have been identified in the reviewed literature.

Prediction of Ligand-Protein Binding Affinities

There is no available data predicting the ligand-protein binding affinities for this compound.

Elucidation of Interaction Modes with Proposed Molecular Targets

Without molecular docking studies, the interaction modes of this compound with any potential molecular targets cannot be described.

Computational Prediction of Structure-Reactivity Relationships

A computational analysis of the structure-reactivity relationships for this compound has not been found in the public domain.

Derivatization and Functional Group Interconversions of 2 Amino 5 Cyano 3 Methylbenzamide

Modification of the Amide Linkage

The amide group of 2-amino-5-cyano-3-methylbenzamide can undergo several transformations. While specific literature on the hydrolysis or reduction of this particular amide is not prevalent, the general reactivity of benzamides suggests that it can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-cyano-3-methylbenzoic acid, under acidic or basic conditions. nih.govbldpharm.comlgcstandards.comuni.luambeed.com

Furthermore, the reduction of the amide to an amine is a feasible transformation. Amides can be reduced to amines using strong reducing agents like lithium aluminium hydride (LiAlH₄). ncert.nic.in This reaction would convert the benzamide (B126) to a benzylamine (B48309) derivative.

Another potential modification is the conversion of the primary amide to a substituted amide. For instance, the reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine (B109427) is a key step in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, a structurally related compound. google.comgoogle.com This aminolysis reaction highlights the reactivity of the carboxyl group derivative and suggests that similar transformations could be applied to the amide itself. google.comgoogle.com

Table 1: Potential Modifications of the Amide Linkage

| Reaction | Reagents | Product |

| Hydrolysis | Acid or Base | 2-amino-5-cyano-3-methylbenzoic acid |

| Reduction | LiAlH₄ | (2-amino-5-cyano-3-methylphenyl)methanamine |

| Aminolysis (from ester precursor) | Methylamine | 2-amino-5-cyano-N,3-dimethylbenzamide |

Reactions Involving the Aromatic Amino Groupbldpharm.com

The aromatic amino group is a key site for derivatization, influencing the electronic properties of the benzene (B151609) ring and serving as a handle for further functionalization.

Acylation of the amino group is a common reaction. ncert.nic.in Aliphatic and aromatic primary amines readily react with acid chlorides or anhydrides to form amides. ncert.nic.in This reaction, if applied to this compound, would yield an N-acylated derivative. To achieve selective substitution on the aromatic ring, the amino group is often protected by acetylation with acetic anhydride, which can be later removed by hydrolysis. ncert.nic.in

Diazotization is another important reaction of primary aromatic amines. ncert.nic.in Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures would convert the amino group into a diazonium salt. ncert.nic.in This intermediate is highly versatile and can be substituted by a wide range of nucleophiles.

Alkylation of the amino group with alkyl halides is also a possible modification. ncert.nic.in

Table 2: Representative Reactions of the Aromatic Amino Group

| Reaction | Reagents | Product Type |

| Acylation | Acid chloride, Anhydride | N-Acyl derivative |

| Diazotization | NaNO₂, HCl | Diazonium salt |

| Alkylation | Alkyl halide | N-Alkyl derivative |

Chemical Transformations of the Cyano Moietylgcstandards.commdpi.com

The cyano group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis of the nitrile can lead to either a carboxylic acid or an amide, depending on the reaction conditions. Acidic or basic hydrolysis of the cyano group in this compound would ultimately yield 2-amino-3-methylterephthalic acid derivatives.

Reduction of the cyano group is another important transformation. Catalytic hydrogenation or reduction with reagents like lithium aluminium hydride can convert the nitrile to a primary amine, yielding a (aminomethyl) derivative. ncert.nic.in

The cyano group can also participate in cycloaddition reactions. For instance, nitriles can react with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Table 3: Common Transformations of the Cyano Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid or Amide |

| Reduction | H₂, Catalyst or LiAlH₄ | Primary amine |

| Cycloaddition | NaN₃ | Tetrazole |

Aromatic Ring Functionalization Strategiessioc-journal.cnwipo.int

The existing substituents on the benzene ring of this compound direct the position of further electrophilic substitution. The amino group is a powerful activating group and ortho-, para-director, while the cyano and amide groups are deactivating, meta-directing groups. The methyl group is a weakly activating, ortho-, para-director. The position of new substituents will be determined by the interplay of these directing effects.

A notable example of aromatic ring functionalization is the halogenation of related compounds. For instance, 2-amino-N,3-dimethylbenzamide can be halogenated using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce a halogen atom at the 5-position. sioc-journal.cn This suggests that this compound could potentially undergo further substitution at the vacant positions on the aromatic ring.

Synthesis of Analogs for Scaffold Diversificationbldpharm.com

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships in various applications. The derivatization reactions described above are key strategies for scaffold diversification. By modifying the amide, amino, and cyano groups, as well as by functionalizing the aromatic ring, a wide library of analogs can be generated.

For example, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid demonstrates a pathway for creating analogs with varied substituents on the aromatic ring. sioc-journal.cn Similarly, processes for preparing 2-amino-5-chloro-N,3-dimethylbenzamide have been developed, highlighting the industrial interest in such analogs. wipo.int The core structure of this compound serves as a valuable starting point for the development of new chemical entities.

Analytical Methodologies for 2 Amino 5 Cyano 3 Methylbenzamide in Research

Quantitative and Qualitative Analytical Techniques

The analysis of 2-Amino-5-cyano-3-methylbenzamide relies on a combination of quantitative and qualitative techniques to determine its amount and confirm its identity. Qualitative analysis primarily involves spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), which provide detailed information about the molecular structure, confirming the presence of the specific benzamide (B126) framework. Commercial suppliers often provide access to such data, including NMR, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), to verify the compound's identity and purity. bldpharm.com

Quantitative analysis seeks to determine the precise amount or concentration of the compound. HPLC is a principal technique for this purpose, offering high accuracy and reproducibility. google.com Quantitative NMR (qNMR) also serves as a powerful tool for quantification without the need for an identical reference standard, by comparing the integral of a specific proton signal of the analyte with that of a known amount of an internal standard. google.com These methods are essential for establishing the purity of the compound and for its use as a reference material. lgcstandards.comlgcstandards.com

Chromatography-Based Separations and Detection

Chromatography is the cornerstone of separating this compound from a mixture, such as a reaction crude or a final product, to assess its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. google.com The method separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. The results are typically reported as a purity value in "area % LC," which represents the compound's peak area as a percentage of the total peak area in the chromatogram. google.comgoogle.com

In the synthesis of related benzamide derivatives, HPLC is routinely used to determine the purity of the final product. For instance, various synthetic routes for the closely related compound 2-Amino-5-cyano-N,3-dimethylbenzamide report purity levels assessed by HPLC, demonstrating the method's utility. google.comgoogle.com

Illustrative HPLC Purity Data for a Related Compound (2-Amino-5-cyano-N,3-dimethylbenzamide)

| Starting Material | Product Purity (by HPLC area %) | Reference |

|---|---|---|

| 2-amino-5-cyano-3-tolyl acid ethane-1,2-bis-base ester | 93.1% | google.com |

| 2-amino-5-cyano-3-tolyl acid 2-methoxyl group ethyl ester | 97.8% | google.com |

| Ethyl 2-amino-5-cyano-3-methylbenzoate | 94.9% | google.com |

Note: The data in this table refers to the related compound 2-Amino-5-cyano-N,3-dimethylbenzamide and is presented to illustrate the application of HPLC for purity assessment of similar chemical structures.

Spectroscopic Quantification Methods

Spectroscopic methods are indispensable for both the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the compound's chemical structure by providing detailed information about the arrangement of atoms within the molecule. researchgate.netnanobioletters.com Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are standard techniques used. researchgate.netnanobioletters.com

For the related compound 2-Amino-5-cyano-N,3-dimethylbenzamide, specific ¹H NMR spectral data has been reported, which allows for unambiguous identification. google.comgoogle.com For example, ¹H NMR data recorded in a deuterated solvent like DMSO-d₆ would show characteristic peaks for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons, each with a specific chemical shift and multiplicity. google.comgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique. It combines the separation capabilities of HPLC with the mass detection capabilities of MS. This allows for the separation of the compound from impurities, followed by the determination of its molecular weight, further confirming its identity and aiding in the characterization of any co-eluting impurities. bldpharm.comnanobioletters.com

Illustrative ¹H NMR Data for a Related Compound (2-Amino-5-cyano-N,3-dimethylbenzamide) in CD₃CN

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic H | 7.65 | d | 1H |

| Aromatic H | 7.38 | s | 1H |

| Amide NH | 6.91 | br s | 1H |

| Amine NH₂ | 6.52 | br s | 2H |

| N-Methyl H | 2.82 | d | 3H |

| Aryl-Methyl H | 2.12 | s | 3H |

Note: This table presents ¹H NMR data for the related compound 2-Amino-5-cyano-N,3-dimethylbenzamide to illustrate the type of information obtained from this spectroscopic technique. google.com

Purity Assessment and Impurity Profiling

Purity assessment is a critical step in the quality control of this compound. The process of identifying and quantifying unwanted components is known as impurity profiling. ajprd.comijpsonline.com Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, or degradation products. ajprd.compharmainfo.in Regulatory bodies often require a thorough impurity profile to ensure the safety and efficacy of substances used in further applications. mt.com

The purity of the final product is heavily dependent on the manufacturing process and purification methods employed. mt.com For benzamide derivatives, common impurities may include unreacted starting materials or intermediates. ajprd.com A potential impurity in the synthesis of this compound could be the precursor, 2-Amino-5-cyano-3-methylbenzoic acid. lgcstandards.comcymitquimica.com Analytical techniques such as HPLC and LC-MS are crucial for detecting, identifying, and quantifying these impurities, even at trace levels. ijpsonline.com

Potential Impurities and Analytical Detection Methods

| Potential Impurity | Source | Primary Detection Method |

|---|---|---|

| 2-Amino-5-cyano-3-methylbenzoic acid | Unreacted starting material/precursor | HPLC, LC-MS |

| 2-Amino-5-bromo-3-methylbenzamide (B8674618) | Incomplete cyanation reaction intermediate | HPLC, LC-MS |

| Residual Solvents (e.g., Methanol (B129727), Acetonitrile) | Synthesis/purification process | Gas Chromatography (GC) |

Role as a Chemical Reference Material in Research

A chemical reference material is a substance of high purity and well-characterized properties, used as a standard for analytical purposes. It plays a vital role in validating analytical methods, calibrating instruments, and ensuring the quality and consistency of results in research and manufacturing. lgcstandards.com For a compound like this compound, its availability as a reference standard would be crucial for researchers who need to accurately quantify it in their experiments.

Companies that specialize in chemical standards, such as LGC Standards, provide related compounds like 2-Amino-5-cyano-3-methylbenzoic acid and isotopically labeled versions of similar molecules as reference materials. lgcstandards.comlgcstandards.com These products are typically accompanied by a Certificate of Analysis which documents their purity, often determined by HPLC, and other characterization data. lgcstandards.com The availability of such standards underscores their importance in ensuring the reliability and comparability of scientific data across different laboratories and studies.

Future Directions in Research on 2 Amino 5 Cyano 3 Methylbenzamide

Development of Novel and Efficient Synthetic Routes

While existing methods for the synthesis of 2-Amino-5-cyano-3-methylbenzamide and its N-methylated analogue, 2-amino-5-cyano-N,3-dimethylbenzamide, have been established, there remains a continuous need for more efficient, economical, and scalable routes. Current processes often involve multi-step syntheses, such as the cyanation of corresponding bromine compounds with copper(I) cyanide followed by reaction with methylamine (B109427). google.comgoogle.comwipo.int These methods can achieve high yields and purity, often between 82-90% and 93-95% respectively. google.com

Furthermore, investigation into alternative cyanating agents to replace copper(I) cyanide could mitigate concerns related to heavy metal contamination in the final product. google.comgoogle.com Research into catalytic systems, such as those employing transition metals other than copper or even metal-free conditions, could lead to more benign and efficient cyanation reactions. The development of flow chemistry processes for the synthesis of related compounds, like 5-amino-4-cyano-1,2,3-triazoles, showcases a path towards automated, continuous manufacturing which could be adapted for this compound, offering enhanced control over reaction parameters and improving safety and scalability. nih.gov

Table 1: Comparison of Synthetic Route Objectives

| Current Focus | Future Objective | Potential Advantage |

|---|---|---|

| High yield and purity | One-pot synthesis | Reduced steps, time, and cost sioc-journal.cn |

| Cyanation of bromo-precursors | Alternative cyanating agents | Reduced heavy metal contamination |

| Batch processing | Continuous flow chemistry | Improved safety, scalability, and control nih.gov |

| Stoichiometric reagents | Novel catalytic systems | Increased efficiency, lower waste |

Advanced Computational Modeling for Precise Target Prediction and Design

The application of computational tools in drug discovery and materials science has become indispensable. For this compound, advanced computational modeling represents a significant opportunity to accelerate research and development. Molecular docking studies, which predict the binding orientation of a molecule to a target protein, have been effectively used for structurally related compounds to identify potential biological targets and understand binding interactions. researchgate.netresearchgate.net

Future research should employ sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, to gain a deeper understanding of the conformational dynamics and interaction profiles of this compound. These techniques can provide insights into the electronic properties and reactivity of the molecule, guided by its structural features like the amino, cyano, and methyl groups which influence its polarity, hydrophobicity, and steric properties. cymitquimica.com

By creating a detailed in silico profile, researchers can perform virtual screening against vast libraries of biological targets to identify novel protein interactions and potential therapeutic applications. Furthermore, these models can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as demonstrated with similar pyridine (B92270) scaffolds. researchgate.net This predictive power allows for the early-stage identification of liabilities and helps prioritize the synthesis of derivatives with more favorable drug-like properties, thereby reducing the time and cost associated with experimental screening.

Rational Design of Derivatives for Enhanced Potency and Selectivity

The core structure of this compound serves as a valuable scaffold for the rational design of new chemical entities with tailored biological activities. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical information on how specific structural modifications influence a compound's interaction with its biological target. Research on related aminopyridine and phenoxybenzamide series has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity. nih.govmdpi.com

Future efforts should focus on systematic modifications of the this compound scaffold. Key areas for derivatization include:

The Amino Group: Alkylation, acylation, or incorporation into heterocyclic rings to modulate hydrogen bonding capacity and steric bulk.

The Cyano Group: Bioisosteric replacement with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or conversion into other functional groups like tetrazoles to alter binding interactions and metabolic stability.

The Benzamide (B126) Moiety: Modification of the amide nitrogen with different substituents to explore new interaction vectors and influence pharmacokinetic properties.

The Aromatic Ring: Introduction of additional substituents to modulate lipophilicity and electronic distribution.

By combining these synthetic modifications with robust biological screening and computational analysis, it will be possible to develop a comprehensive SAR model. This model will guide the design of next-generation derivatives with optimized potency against specific targets and improved selectivity to minimize off-target effects. For instance, studies on 2-amino-3-amido-5-aryl-pyridines as PERK kinase inhibitors have shown how systematic structural changes can lead to compounds with potent and selective activity. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The structural motifs present in this compound are found in a wide range of biologically active molecules. This suggests that the compound and its derivatives may possess therapeutic potential across various diseases. For example, related aminopyrimidine and aminopyridine structures have been investigated as anticancer agents, particularly for leukemia, and as ligands for adenosine (B11128) receptors for the potential treatment of epilepsy. nih.govnih.govnih.gov

A crucial future direction is the systematic screening of this compound and its rationally designed derivatives against a diverse panel of biological targets. High-throughput screening (HTS) campaigns can rapidly assess large compound libraries against numerous assays, uncovering unexpected activities. The discovery that related 2-amino-3-cyano-dihydroindol-5-ones act as cytotoxic agents opens the door to investigating this scaffold in oncology. nih.gov

Furthermore, given the prevalence of adenosine receptors as therapeutic targets for neurological and inflammatory disorders, exploring the affinity of this compound series for these receptors is a logical step. nih.gov The neuroprotective effects of adenosine receptor modulation suggest potential applications in conditions like ischemia and neurodegenerative diseases. nih.gov By expanding the scope of biological investigation, researchers may uncover entirely new therapeutic avenues for this versatile chemical scaffold.

Innovations in Green Chemistry for Sustainable Production

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve safety. Future research on the synthesis of this compound must incorporate these principles to ensure sustainable production.

Key areas for innovation include:

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalyst Development: Designing highly efficient and recoverable catalysts to minimize waste and avoid the use of stoichiometric reagents. mdpi.com The use of a nanostructured catalyst for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives highlights a promising, eco-friendly approach. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. One-pot reactions are an excellent example of improving atom economy. sioc-journal.cn

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, reducing the energy consumption of the manufacturing process.

Adopting green chemistry approaches, such as the environmentally friendly one-pot synthesis of related compounds, not only minimizes the ecological footprint but can also lead to more efficient and cost-effective production processes. sioc-journal.cnnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.